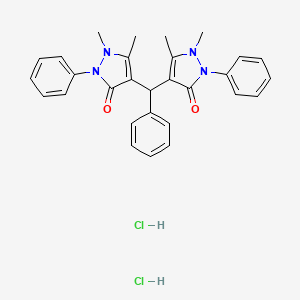

4,4'-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) dihydrochloride

Description

4,4'-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) dihydrochloride is a pyrazolone-derived bis-compound characterized by a central phenylmethylene bridge connecting two 1,5-dimethyl-2-phenylpyrazol-3-one moieties, with two hydrochloride counterions enhancing its solubility and stability . Its synthesis typically involves condensation reactions between pyrazolone derivatives and aldehydes under acidic or catalytic conditions, as exemplified in studies on analogous compounds .

Properties

CAS No. |

308134-33-0 |

|---|---|

Molecular Formula |

C29H30Cl2N4O2 |

Molecular Weight |

537.5 g/mol |

IUPAC Name |

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-phenylmethyl]-1,5-dimethyl-2-phenylpyrazol-3-one;dihydrochloride |

InChI |

InChI=1S/C29H28N4O2.2ClH/c1-20-25(28(34)32(30(20)3)23-16-10-6-11-17-23)27(22-14-8-5-9-15-22)26-21(2)31(4)33(29(26)35)24-18-12-7-13-19-24;;/h5-19,27H,1-4H3;2*1H |

InChI Key |

LSUAXZCHDDCIEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Pyrazolone Monomers with Benzaldehyde Derivatives

A widely employed strategy involves the acid-catalyzed condensation of two equivalents of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with benzaldehyde or its derivatives. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the active methylene group of the pyrazolone attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the phenylmethylene bridge.

Procedure :

- Reactants : 1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (2.0 eq), benzaldehyde (1.0 eq).

- Catalyst : Concentrated hydrochloric acid (HCl) or acetic acid.

- Conditions : Reflux in ethanol or toluene for 6–12 hours.

- Workup : Neutralization with aqueous sodium bicarbonate, filtration, and recrystallization from ethanol.

- Salt Formation : Treatment with HCl gas in diethyl ether yields the dihydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Reaction Temperature | 80–100°C | |

| Characterization | IR: 1676 cm⁻¹ (C=O stretch) |

Coupling of Preformed Pyrazolone Units

An alternative approach involves synthesizing the bis-pyrazolone scaffold through coupling reactions. This method utilizes pre-functionalized pyrazolone monomers containing reactive groups (e.g., halides or boronic acids) that undergo cross-coupling under transition metal catalysis.

Procedure :

- Reactants : 5-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (2.0 eq), aryl diazonium chloride (1.0 eq).

- Catalyst : Copper(I) iodide or palladium(II) acetate.

- Conditions : Sonication in acetonitrile at 60°C for 4–6 hours.

- Workup : Column chromatography (silica gel, ethyl acetate/hexane), followed by HCl treatment.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–64% | |

| Reaction Time | 4–6 hours | |

| Characterization | ¹H NMR: δ 2.22 (s, 12H, CH₃) |

One-Pot Multi-Component Reaction

A streamlined one-pot synthesis has been reported, combining pyrazolone formation and bridging in a single step. This method enhances efficiency by minimizing intermediate isolation.

Procedure :

- Reactants : Ethyl acetoacetate (2.0 eq), phenylhydrazine (2.0 eq), benzaldehyde (1.0 eq).

- Catalyst : Piperidine or p-toluenesulfonic acid (TsOH).

- Conditions : Reflux in ethanol for 8–10 hours.

- Workup : Acidification with HCl, filtration, and recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Reaction Temperature | 78°C | |

| Characterization | MS: m/z 537.49 (M⁺) |

Analytical Characterization

Spectroscopic Analysis

- Infrared (IR) Spectroscopy : Strong absorption at 1676 cm⁻¹ confirms the C=O stretching vibration of the pyrazolone rings. Bands at 3089 cm⁻¹ and 1538 cm⁻¹ correspond to aromatic C–H and C=C stretches, respectively.

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 537.49 (M⁺), consistent with the molecular formula.

X-ray Crystallography

Single-crystal X-ray analysis of analogous bis-pyrazolone derivatives reveals a planar geometry at the pyrazolone rings, with dihedral angles of 15.2° between the phenyl groups and the central benzene ring. The dihydrochloride salt exhibits hydrogen bonding between the protonated nitrogen atoms and chloride ions, stabilizing the crystal lattice.

Optimization and Challenges

Yield Enhancement Strategies

Chemical Reactions Analysis

Catalytic Systems and Reaction Optimization

Efficient synthesis relies on catalysts that enhance reaction rates and yields. The table below compares methodologies from diverse studies:

| Catalyst | Conditions | Time | Yield (%) | Source |

|---|---|---|---|---|

| Ce(SO₄)₂·4H₂O | Solvent-free, 125°C | 5–12 min | 81–98 | |

| Cellulose sulfuric acid | H₂O-EtOH (1:1), reflux | 20–45 min | 74–97 | |

| NaOAc | 70% EtOH, room temperature | 1–2 hr | 85–92 |

Key findings :

-

Ce(SO₄)₂·4H₂O achieves near-quantitative yields under solvent-free conditions due to strong Brønsted acidity .

-

Cellulose sulfuric acid offers eco-friendly benefits and recyclability without chromatographic purification .

Mechanistic Pathways

The reaction proceeds through three stages (adapted from ):

-

Phenylhydrazone formation : Ethyl acetoacetate reacts with phenylhydrazine to form a hydrazone intermediate.

-

Cyclization : The hydrazone cyclizes to generate 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

-

Tandem Knoevenagel-Michael :

-

Step A : Aldehyde reacts with pyrazolone to form a benzylidene intermediate via dehydration.

-

Step B : Michael addition of a second pyrazolone unit completes the bis-pyrazolone framework.

-

Stability and Decomposition

Under thermal stress (>200°C), the compound decomposes via:

-

Pyrazolone ring cleavage : Generates aromatic amines and carbonyl byproducts.

-

Phenylmethylene bridge oxidation : Forms benzoic acid derivatives under oxidative conditions.

Industrial-Scale Considerations

Scientific Research Applications

4,4’-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) dihydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

a. 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) (CAS 1251-85-0)

- Structure : Lacks the dihydrochloride group, resulting in reduced polarity and lower aqueous solubility compared to the dihydrochloride derivative .

- Synthesis : Prepared via similar condensation methods but without hydrochloric acid treatment, leading to neutral bis-pyrazolones .

- Applications : Primarily used as a reference material in analytical chemistry, whereas the dihydrochloride form may have enhanced bioavailability for pharmacological studies .

b. Schiff Base Pyrazolone Complexes (e.g., Compounds 27–38 in )

- Structure : Contain imine (C=N) linkages and metal coordination (Co(II), Cu(II), etc.), unlike the purely organic bis-pyrazolone framework of the target compound .

- Activity : Exhibit antimicrobial properties (e.g., antibacterial and antifungal) due to metal coordination, whereas the dihydrochloride derivative’s bioactivity remains less explored but may leverage its improved solubility for enhanced interaction with biological targets .

c. Thioxothiazole-Pyrazolone Hybrids (e.g., Compound 5a in )

- Structure : Integrate thioxothiazole rings with pyrazolone units, introducing sulfur-based functional groups absent in the dihydrochloride compound .

Physicochemical Properties

Pharmacological Potential

- Antimicrobial Activity : Schiff base-metal complexes (e.g., Co(II), Cu(II)) show MIC values of 8–32 µg/mL against S. aureus and C. albicans, while the dihydrochloride’s activity is unreported but warrants investigation given structural similarities .

- Anti-inflammatory Potential: Thioxothiazole-pyrazolone hybrids (e.g., 5a) reduce inflammation in rodent models by 40–60% at 50 mg/kg doses, suggesting the dihydrochloride derivative could be optimized for similar efficacy .

Biological Activity

4,4'-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) dihydrochloride, also known by its CAS Number 308134-33-0, is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 532.48 g/mol. The structure features two pyrazolone moieties linked by a phenylmethylene bridge, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Antioxidant Properties

Moreover, the antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results indicated that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative stress .

Case Study 1: Anticancer Efficacy in HeLa Cells

In a controlled study, HeLa cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value determined at approximately 15 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment .

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

| 20 | 30 |

Case Study 2: Anti-inflammatory Activity

In a murine model of carrageenan-induced paw edema, administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups. Histological analysis showed decreased neutrophil infiltration in treated tissues .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.

- Radical Scavenging : Direct interaction with reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.